Tetrazine-PEG3-Biotin
Description
The exact mass of the compound this compound is 630.29480226 g/mol and the complexity rating of the compound is 862. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Bioconjugation Methodologies Employing Tetrazine Peg3 Biotin
Optimization of Tetrazine Stability and Reactivity in Diverse Biological Milieus
A fundamental challenge in tetrazine chemistry is the inverse relationship between reactivity and stability nih.govresearchgate.netacs.org. Tetrazines featuring strong electron-withdrawing groups exhibit faster reaction kinetics but are also more susceptible to degradation in aqueous or nucleophilic biological environments researchgate.netresearchgate.net. Conversely, more stable alkyl- and phenyl-substituted tetrazines often have sluggish reaction rates, making them less suitable for detecting low-abundance targets acs.org.
Future research is focused on decoupling these two properties. Strategies include the rational design of novel tetrazine scaffolds. For example, computational screening has identified that sulfone- and sulfoxide-substituted tetrazines can enhance reactivity without compromising stability against nucleophiles rsc.org. Another promising approach is the development of triazolyl-tetrazines, which exhibit improved physiological stability and high reactivity due to intramolecular electron-pair repulsion researchgate.netacs.org. Introducing fluorine substituents has also been shown to increase reaction rates while minimizing degradation nih.gov.
| Tetrazine Type | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Relative Stability | Key Feature |
|---|---|---|---|
| Methyl-substituted | ~1,000 | High | Good balance for general protein labeling iris-biotech.de |
| Hydrogen-substituted (monosubstituted) | up to 30,000 | Low | Extremely fast kinetics for in vivo imaging iris-biotech.de |
| Pyridyl-substituted | >10,000 | Low | Very high reactivity but degrades quickly in cellular environments acs.org |
| Triazolyl-substituted | ~10,332 | High | Novel scaffold with high reactivity and enhanced stability acs.org |
| d-TCO (dienophile) with Triazolyl-tetrazine | ~39,406 | High | Demonstrates enhanced kinetics with strained dienophiles acs.org |
Advancements in Synthetic Accessibility for Novel Tetrazine-PEG3-Biotin Analogs
The synthesis of asymmetrically functionalized tetrazines can be complex, often requiring specialized reagents or extensive synthetic expertise, which can limit their widespread adoption nih.govresearchgate.net. Improving the accessibility of diverse tetrazine probes is crucial for expanding the bioorthogonal toolkit.
Recent advancements aim to simplify these synthetic routes. For example, a Lewis acid-promoted, one-pot method allows for the generation of various symmetric and asymmetric alkyl tetrazines with functional groups in good yields nih.gov. Another innovative approach is the development of an in situ elimination-Heck cascade reaction to create highly conjugated and fluorogenic tetrazine probes under mild conditions nih.gov. The development of stable tetrazine building blocks that can be easily installed onto complex molecules represents a significant step toward making these powerful reagents more accessible to the broader scientific community nih.gov.
Strategies for Overcoming Biological Barriers in Complex Systems
For in vivo applications, bioorthogonal reagents must navigate a series of complex biological barriers, including the immune system, the blood-brain barrier (BBB), and clearance by the reticuloendothelial system mdpi.com. While the PEG linker in this compound enhances solubility and biocompatibility, more sophisticated strategies are needed for targeted delivery to specific tissues or for crossing formidable barriers like the BBB.
Future strategies will likely involve integrating tetrazine-based linkers with advanced delivery platforms. Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can be functionalized with tetrazines to improve circulation time, evade immune detection, and achieve targeted accumulation in diseased tissues mdpi.com. Another approach is the use of prodrug strategies, where the chemistry of the therapeutic molecule itself is modified to enhance its ability to cross biological barriers, with the tetrazine ligation serving as the final activation step at the target site mdpi.com.
Development of Reversible or Tunable Tetrazine Ligation Systems
The standard IEDDA reaction forms a highly stable, covalent bond, making the ligation essentially irreversible nih.gov. While this is an advantage for stable labeling, some applications in materials science and dynamic biological systems could benefit from reversible or tunable conjugation.
Recent breakthroughs are addressing this limitation. One novel strategy is the tetrazine-thiol exchange (TeTEx) reaction, which allows for the reversible, traceless modification of biomolecules with thiols . This reversible system can be "locked" into an irreversible state on-demand through a subsequent IEDDA reaction, providing a unique chemical switch . Another method for tuning reactivity involves electrochemical control. Tetrazines can be electrochemically reduced to dihydrotetrazines, which are inert to the IEDDA reaction. This allows for spatial and temporal control over the ligation on surfaces like microelectrodes, opening up possibilities for advanced biosensor development nih.gov.
Integration with Nanotechnology for Enhanced Biological Applications
The combination of tetrazine bioorthogonal chemistry with nanotechnology creates powerful synergies for biomedical applications. The extremely fast kinetics of the tetrazine ligation are particularly well-suited for functionalizing nanoparticles, where achieving efficient conjugation at low concentrations is key nih.gov. Nanoparticles offer tunable properties in size, shape, and function, making them versatile platforms for drug delivery, bioimaging, and biosensing.
Future directions will focus on creating more sophisticated theranostic nanoplatforms. These multifunctional systems can integrate tetrazine-mediated targeting for diagnosis (e.g., PET imaging) with a triggered drug release mechanism for therapy. By leveraging the unique properties of both tetrazine chemistry and nanomaterials, researchers can develop highly targeted and effective treatments for diseases like cancer.
Expanding the Scope of Dienophile Substrates for Tetrazine Reactions
While TCO is a highly reactive and widely used dienophile, its relatively large size can sometimes interfere with the biological function of the molecule it is attached to. There is a continuing need to expand the toolkit of dienophiles to include smaller, yet still highly reactive, partners for tetrazines.
Significant progress has been made in developing alternative dienophiles. Methylcyclopropene, for example, is a small and efficient dienophile that is stable and reactive in biological environments, minimizing steric hindrance nih.gov. Norbornadiene derivatives have also been explored as strained dienophiles that can undergo a tetrazine-mediated transfer (TMT) reaction. This cascade involves an initial ligation followed by a retro-Diels-Alder process, which generates two non-ligating products, enabling applications in signal amplification and nucleic acid detection nih.gov.
Innovations in Automated Synthesis and High-Throughput Screening of Bioorthogonal Reagents
The discovery of new bioorthogonal reaction pairs and the optimization of existing ones has largely been a manual, hypothesis-driven process. The principles of combinatorial chemistry and high-throughput screening (HTS), which have revolutionized drug discovery, are beginning to be applied to the development of bioorthogonal reagents.
Future innovations will likely involve the use of automated synthesis platforms to rapidly generate large libraries of novel tetrazine and dienophile analogs. These libraries can then be subjected to HTS assays to quickly identify pairs with optimal kinetics, stability, and orthogonality. Technologies like acoustic dispensing can enable the synthesis and screening of thousands of compounds on a nanomole scale, dramatically accelerating the discovery process. This data-driven approach will move the field beyond incremental improvements and has the potential to uncover entirely new classes of bioorthogonal reactions with tailored properties for specific biological challenges.
Applications of Tetrazine Peg3 Biotin in Chemical Biology Research
Molecular Imaging Methodologies via Bioorthogonal Pretargeting
Bioorthogonal pretargeting strategies represent a significant advancement in molecular imaging, aiming to overcome the limitations of conventional targeted imaging agents. Tetrazine-PEG3-Biotin is a key component in many of these advanced imaging modalities.
Pretargeting is a multi-step strategy designed to enhance the contrast and efficiency of molecular imaging. frontiersin.org The core principle involves separating the targeting and imaging steps. First, a targeting molecule, such as an antibody conjugated to a bioorthogonal handle (e.g., trans-cyclooctene (B1233481) or avidin (B1170675)/streptavidin), is administered. This targeting molecule is allowed to accumulate at the desired biological site and clear from non-target tissues and circulation. Subsequently, a smaller, fast-clearing imaging probe carrying the complementary bioorthogonal reactive partner (e.g., this compound) and a reporter (e.g., a radionuclide or fluorophore) is administered. frontiersin.orgresearchgate.net
This two-step approach offers several advantages over the direct administration of a labeled targeting molecule:
Improved Target-to-Background Ratios: By allowing the targeting molecule to clear from non-target areas before the introduction of the imaging agent, background signal is significantly reduced. frontiersin.org
Use of Short-Lived Radionuclides: The rapid pharmacokinetics of the small imaging probe allows for the use of short-lived radionuclides like fluorine-18 (B77423), which would otherwise decay before a large, slow-clearing antibody could reach its target. acs.org
Reduced Radiation Dose to Non-Target Tissues: The fast clearance of the radiolabeled small molecule minimizes radiation exposure to healthy tissues. frontiersin.org
The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is one of the most rapid and selective bioorthogonal reactions, making it exceptionally well-suited for pretargeting strategies. acs.orgresearchgate.net The biotin (B1667282) component of this compound can also be utilized in pretargeting schemes that employ the high-affinity interaction between biotin and avidin or streptavidin. nih.govresearchgate.net
The unique properties of this compound have been leveraged in the development of novel Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging strategies. The tetrazine moiety serves as a highly reactive "click" handle for bioorthogonal conjugation with a radiolabeled component.
In a typical pretargeting scenario for PET imaging, an antibody modified with a trans-cyclooctene (TCO) group is first administered to target a specific antigen on cancer cells. acs.orgnih.gov After sufficient time for the antibody to accumulate at the tumor site and clear from the bloodstream, a radiolabeled tetrazine derivative, such as a derivative of this compound, is injected. The tetrazine rapidly reacts with the TCO-modified antibody at the tumor site via the IEDDA reaction, leading to the localized accumulation of the PET imaging agent. acs.orgnih.gov This approach has been successfully demonstrated for the imaging of various cancer xenografts. acs.orgnih.gov
The PEG3 linker in this compound enhances the solubility and pharmacokinetic properties of the imaging probe, while the biotin can serve as an additional targeting or purification handle. For instance, a study reported the enzymatic fluorination of a Tetrazine-PEG-Biotin conjugate for potential use in pretargeted PET imaging, highlighting the modularity of this compound. nih.govresearchgate.net
| Pretargeting Component | Bioorthogonal Reaction | Imaging Modality | Key Advantage |
| TCO-modified Antibody | IEDDA with Tetrazine | PET/SPECT | High reaction kinetics and specificity |
| Streptavidin-conjugated Antibody | Biotin-Streptavidin Binding | PET/SPECT | High affinity and stability |
The principles of bioorthogonal pretargeting with this compound are also applicable to fluorescence imaging in living cells and whole organisms. The tetrazine moiety can quench the fluorescence of a nearby fluorophore, and this quenching is relieved upon reaction with a dienophile, leading to a "turn-on" fluorescence signal. nih.gov This property is highly advantageous for reducing background fluorescence and improving signal-to-noise ratios in complex biological environments. nih.govnih.gov
In live-cell imaging, cells can be metabolically labeled with a dienophile-containing sugar, which is incorporated into cell-surface glycans. Subsequent addition of a fluorogenic tetrazine probe, a derivative of this compound, allows for the specific visualization of these labeled glycans. pcbiochemres.com This technique enables the tracking of dynamic changes in glycosylation patterns in real-time.
For in vivo fluorescence imaging, a similar pretargeting strategy as described for PET/SPECT can be employed. A TCO-modified targeting molecule is administered first, followed by a fluorescently labeled tetrazine probe. This approach has been used to visualize tumors in animal models with high contrast. The biotin component of this compound can also be used to anchor the imaging probe to streptavidin-conjugated targeting molecules.
This compound can be employed in strategies for the chemical remodeling of cell surfaces to facilitate targeted imaging. This involves the introduction of bioorthogonal functional groups onto the cell surface, which can then be specifically labeled with a complementary probe.
One common method is metabolic labeling, where cells are cultured with unnatural sugars bearing a bioorthogonal handle, such as an azide or a dienophile. These sugars are incorporated into the glycan structures on the cell surface. For example, if cells are treated with a TCO-containing sugar, their surfaces become decorated with TCO groups. Subsequent treatment with a this compound probe conjugated to a fluorophore or an imaging agent allows for the specific labeling and visualization of these modified cells. nih.govnih.gov
Enzymatic modification is another approach where enzymes are used to attach bioorthogonal handles to specific cell surface proteins or glycans. mdpi.com For instance, a galactosyltransferase enzyme can be used to install a galactose analog bearing a TCO group onto cell surface glycoproteins. These cells can then be imaged using a tetrazine-based probe. The biotin moiety of this compound provides an additional layer of functionality, allowing for secondary detection or signal amplification using streptavidin conjugates.
Mechanistic Insights into Targeted Delivery Systems
Beyond its role in imaging, the bioorthogonal reactivity of tetrazines is being harnessed to create sophisticated targeted delivery systems.
The "click-to-release" strategy utilizes the IEDDA reaction between a tetrazine and a strained dienophile to trigger the release of a payload molecule at a specific location. nih.govmdpi.com This approach offers precise spatial and temporal control over the activation of therapeutic agents or other bioactive molecules. nih.govacs.org
In a typical click-to-release system based on a this compound scaffold, a cargo molecule (e.g., a drug) is linked to a TCO derivative in such a way that it is inactive. This "caged" drug is then administered. A targeting molecule, such as an antibody, is conjugated to a tetrazine. When the tetrazine-modified antibody localizes to the target site (e.g., a tumor), the caged drug can be administered. The IEDDA reaction between the tetrazine and the TCO triggers a cascade of electronic rearrangements that results in the cleavage of the linker and the release of the active drug. nih.govmdpi.com
The reaction between tetrazines and certain dienophiles, such as benzonorbornadiene, can also be used for bioorthogonal release. These systems are designed to be highly stable in physiological conditions but react rapidly with tetrazines to release their cargo. The PEG3 linker in this compound can improve the in vivo properties of such delivery systems, while the biotin can be used for targeting or purification purposes.
| Component | Function | Mechanism |
| Tetrazine | Trigger | Initiates IEDDA reaction |
| Dienophile (e.g., TCO) | Caging Group | Inactivates payload until reaction |
| Payload (e.g., Drug) | Active Molecule | Released upon click reaction |
Engineering Artificial Receptors on Cell Surfaces for Targeted Interactions
The ability to engineer the surface of living cells with artificial receptors opens up new avenues for targeted therapies and diagnostic applications. One powerful strategy involves the use of metabolic glycoengineering to introduce bioorthogonal functional groups onto cell surface glycans, effectively creating chemical receptors that are not naturally present. This approach leverages the cell's own metabolic pathways to display these "chemical handles" on its surface.
Researchers have successfully engineered cancer cell surfaces by introducing a tetrazine-functionalized mannosamine derivative (Ac4ManNTz). This sugar analog is metabolized by the cells and incorporated into their surface glycoconjugates, resulting in the display of tetrazine moieties. These artificial tetrazine receptors can then serve as targets for molecules carrying a complementary trans-cyclooctene (TCO) group. This highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction allows for the precise targeting of cells that have been metabolically labeled.
This "click" reaction on the cell surface has been demonstrated in various cancer cell lines, including MDA-MB-231, HCT116, A549, and HeLa cells. The efficiency of this cell surface engineering allows for the targeted delivery of imaging agents or therapeutic payloads directly to the modified cells. For instance, a TCO-biotin probe can be used to selectively label tetrazine-displaying cells, which can then be detected using streptavidin-conjugated reporters. This method provides a versatile platform for creating cell-specific interactions that are orthogonal to the complex biological environment.
Strategies for Local Activation of Prodrugs through Bioorthogonal Reactions
A significant challenge in chemotherapy is the off-target toxicity of potent drugs. Bioorthogonal chemistry offers an elegant solution by enabling the local activation of inactive prodrugs specifically at the desired site of action, thereby minimizing systemic side effects. nih.govmdpi.com this compound is a key component in strategies designed to achieve this spatiotemporal control over drug activity.
One such strategy is the "click-to-release" system, where a cytotoxic drug is caged with a TCO group, rendering it inactive. When this TCO-caged prodrug encounters a tetrazine, such as one displayed on an engineered cell surface, the iEDDA reaction triggers the release of the active drug. This local activation ensures that the potent therapeutic is unleashed only in the immediate vicinity of the target cells. For example, a TCO-caged version of the chemotherapy drug doxorubicin (TCO-Dox) has been shown to be selectively activated by tetrazine-labeled cancer cells, leading to a significant enhancement in targeted cell killing.
Another innovative approach is the "prodrug-prodrug activation" strategy. nih.gov In this system, two different prodrugs are designed to activate each other through a bioorthogonal reaction. For instance, a tetrazine-containing compound can act as one prodrug, which, upon reacting with a vinyl ether-caged second prodrug (e.g., of the anticancer drug camptothecin), releases the active form of the second drug while simultaneously being converted into a second active therapeutic agent, such as a pyridazine-based microRNA inhibitor. nih.govnih.gov This dual-activation mechanism offers a sophisticated method for combination therapy with high selectivity.
These bioorthogonal prodrug activation strategies represent a paradigm shift in targeted drug delivery, moving from reliance on endogenous stimuli to externally controlled chemical reactions for precise therapeutic intervention. nih.govnih.gov
Biomacromolecule Labeling and Functionalization
This compound is a versatile tool for the labeling and functionalization of a wide range of biomacromolecules, including proteins, nucleic acids, and glycans. The key to its utility lies in the bioorthogonal reaction between the tetrazine moiety and a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO) or norbornene derivative. This reaction is exceptionally fast and specific, allowing for the precise attachment of the biotin tag to biomolecules in complex biological mixtures. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and bioavailability of the reagent, while the biotin serves as a high-affinity handle for detection or purification using streptavidin or avidin.
Protein Labeling and Functionalization Methodologies
Site-specific labeling of proteins is crucial for studying their function, localization, and interactions. cam.ac.uk this compound facilitates this through the iEDDA reaction with proteins that have been modified to contain a strained dienophile. springernature.com
One common method involves the genetic incorporation of unnatural amino acids (UAAs) containing a TCO or norbornene group into the protein of interest at a specific site. springernature.com This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon) introduced into the gene encoding the protein. Once the protein is expressed with the UAA, it can be selectively labeled with this compound. This approach allows for the attachment of the biotin tag at virtually any position within the protein sequence.
Another strategy for site-specific protein functionalization is through enzymatic modification. nih.gov For example, enzymes can be used to attach a handle, which can then be chemically modified to introduce a dienophile for subsequent reaction with a tetrazine probe.
The high efficiency and specificity of the tetrazine-TCO ligation allow for rapid and clean protein labeling even at low concentrations, making it a powerful tool for a variety of applications, including Western blotting, ELISA, and protein purification. lumiprobe.com
| Method | Description | Advantages | Reference |
| Genetic Code Expansion | Site-specific incorporation of an unnatural amino acid containing a TCO or norbornene moiety into a protein. | High site-specificity; allows labeling at any position. | springernature.com |
| Enzymatic Labeling | Use of enzymes to attach a bioorthogonal handle to a protein. | Can be used for post-translational modification. | nih.gov |
| Chemical Modification | Chemical modification of specific amino acid residues (e.g., cysteine) to introduce a dienophile. | Does not require genetic manipulation. | digitellinc.com |
Nucleic Acid Metabolic Labeling and Detection Strategies
The study of nucleic acid dynamics, including synthesis and degradation, is fundamental to understanding gene expression and regulation. Metabolic labeling with subsequent bioorthogonal ligation provides a powerful means to track and isolate newly synthesized DNA and RNA.
In this approach, cells are cultured with nucleoside analogs that contain a bioorthogonal handle, such as a vinyl group. escholarship.org These analogs are incorporated into newly synthesized nucleic acids by the cellular machinery. The vinyl-modified nucleic acids can then be detected and isolated through a highly efficient iEDDA reaction with a tetrazine-biotin (B11829199) conjugate.
For example, 5-vinyl-uridine (5-VU) can be used to label newly transcribed RNA. escholarship.org After isolation of total RNA from the cells, the vinyl-uridine-containing transcripts can be specifically biotinylated using this compound. The biotinylated RNA can then be enriched using streptavidin-coated beads for subsequent analysis by sequencing or qPCR. This allows for the specific capture and characterization of the nascent transcriptome.
This strategy offers a non-radioactive and highly selective method for studying nucleic acid metabolism in cells and even in whole organisms. nih.gov The chemoselective nature of the tetrazine-vinyl reaction ensures minimal background and high sensitivity.
| Nucleoside Analog | Target Nucleic Acid | Detection Reagent | Application |
| 5-Vinyl-Uridine (5-VU) | RNA | This compound | Nascent RNA capture and analysis |
| 5-Vinyl-Deoxyuridine (5-VdU) | DNA | This compound | Analysis of DNA replication |
Functionalization of Glycoconjugates and Glycans
Glycans and glycoconjugates play critical roles in a myriad of biological processes, from cell-cell recognition to immune responses. nih.gov The ability to label and functionalize these complex biomolecules is essential for elucidating their functions. Metabolic glycoengineering coupled with bioorthogonal chemistry provides a robust platform for this purpose.
Similar to the strategy for engineering artificial cell surface receptors, cells can be treated with synthetic monosaccharide analogs bearing a bioorthogonal handle. These unnatural sugars are metabolized and incorporated into cell surface glycans. For instance, isonitrile-bearing sugars can be metabolically incorporated into cell-surface glycans. nih.gov These isonitrile-tagged glycans can then be specifically labeled with a tetrazine-biotin conjugate through an isonitrile-tetrazine click reaction. nih.gov
This two-step labeling process, where the cell surface is first biotinylated via the bioorthogonal reaction and then visualized with a fluorescently labeled streptavidin, allows for sensitive detection of the modified glycans by flow cytometry or fluorescence microscopy. nih.gov This approach has been successfully used to image glycans on the surface of various cell types. The specificity of the bioorthogonal reaction ensures that only the metabolically labeled glycans are tagged, providing a clear picture of their distribution and dynamics.
Biosensor and Diagnostic Probe Development
The unique properties of the tetrazine-TCO bioorthogonal reaction, particularly its rapid kinetics and high specificity, make it an ideal tool for the development of advanced biosensors and diagnostic probes. mdpi.com this compound can be incorporated into various sensing platforms to enable the detection and quantification of specific biological targets.
One promising application is in the area of pre-targeted imaging. In this strategy, a TCO-modified targeting molecule, such as an antibody or a nanoparticle, is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging agent conjugated to a tetrazine, such as this compound linked to a radionuclide or a fluorophore, is administered. The tetrazine probe then rapidly "clicks" to the TCO-modified targeting molecule at the site of interest, leading to a high signal-to-background ratio for imaging modalities like PET or SPECT.
Design Principles for Tetrazine-Based Fluorogenic Probes
The development of fluorogenic probes based on tetrazine chemistry has revolutionized biological imaging by enabling "wash-free" visualization of molecular targets. mdpi.com The core principle behind these probes lies in the ability of the tetrazine moiety to quench the fluorescence of a conjugated fluorophore. This quenching is reversed upon a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a dienophile, leading to a significant increase in fluorescence signal. mdpi.comnih.gov The design of these probes is guided by several key principles centered around the mechanism of fluorescence quenching and the strategic arrangement of the tetrazine and fluorophore components.
Four primary quenching mechanisms have been identified for tetrazine-modified fluorophores: Electronic Energy Transfer (EET), a monochromophoric design, and the formation of a new fluorophore post-iEDDA reaction. mdpi.com The EET mechanism can be further subdivided into Förster Resonance Energy Transfer (FRET), Dexter energy transfer, and through-bond energy transfer (TBET). mdpi.com
In FRET-based probes, the fluorophore acts as an energy donor, and the tetrazine acts as an energy acceptor. The efficiency of this energy transfer, and thus the degree of quenching, is highly dependent on the distance between the donor and acceptor and the spectral overlap between the fluorophore's emission and the tetrazine's absorption spectra. researchgate.net A shorter distance between the tetrazine and the fluorophore generally leads to more efficient quenching. biorxiv.orgacs.org
Another powerful quenching mechanism is Photoinduced Electron Transfer (PET), where an electron is transferred from the excited fluorophore to the tetrazine. This process is also distance-dependent and has been enhanced by reducing the distance between the tetrazine and the fluorophore. researchgate.net A unified fluorescence quenching mechanism, termed "energy transfer to a dark state" (ETDS), has been proposed, which highlights the inherent non-radiative nature of the tetrazine moiety. nih.gov This model suggests that a large energy gap in the excited state and a short distance between the tetrazine and the fluorophore are crucial for achieving high quenching efficiency and, consequently, high turn-on ratios upon reaction.
The monochromophoric design strategy involves the direct integration of the tetrazine into the fluorophore's π-conjugated system. acs.orgresearchgate.net This strong electronic coupling results in highly efficient fluorescence quenching and can lead to fluorescence enhancements of over 1000-fold after the iEDDA reaction. acs.org This approach allows for the development of a wide range of fluorogenic probes with emissions spanning the visible spectrum. acs.org
The choice of fluorophore is also a critical design consideration, with various classes of dyes, including BODIPY, fluorescein, rhodamine, and coumarin, being successfully utilized in the creation of tetrazine-based probes. nih.gov The development of probes with fluorescence in the near-infrared (NIR) range is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. acs.org However, achieving efficient quenching for red-shifted fluorophores has been a challenge. biorxiv.orgacs.org
| Quenching Mechanism | Description | Key Design Considerations |
|---|---|---|
| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from an excited fluorophore (donor) to a tetrazine (acceptor). mdpi.comresearchgate.net | - Spectral overlap between donor emission and acceptor absorption.
|
| Photoinduced Electron Transfer (PET) | Transfer of an electron from the excited fluorophore to the tetrazine moiety. researchgate.net | - Close proximity of the fluorophore and tetrazine.
|
| Through-Bond Energy Transfer (TBET) | Energy transfer mediated by a covalent linker connecting the fluorophore and tetrazine. mdpi.com | - Nature and conformation of the linker. |
| Monochromophoric Design | Direct integration of the tetrazine into the fluorophore's π-conjugated system. acs.orgresearchgate.net | - Strong electronic coupling between the tetrazine and fluorophore. |
| Energy Transfer to a Dark State (ETDS) | A unified mechanism where energy is transferred to a non-radiative state of the tetrazine. nih.gov | - Short distance between fluorophore and tetrazine.
|
Development of Chemical Probes for Molecular Target Identification
This compound serves as a critical tool in the development of chemical probes for the identification and profiling of molecular targets, particularly within the framework of activity-based protein profiling (ABPP). nih.govnih.gov ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems, enabling the assessment of their functional state. nih.govfrontiersin.org The unique structure of this compound, which combines a reactive tetrazine group, a hydrophilic polyethylene glycol (PEG) spacer, and a biotin handle, makes it highly suitable for this application.
The development of probes for molecular target identification often follows a two-step approach. nih.gov First, a target protein is labeled with a probe containing a bioorthogonal handle, such as a trans-cyclooctene (TCO). conju-probe.com Subsequently, a molecule like this compound is introduced, which rapidly and specifically reacts with the TCO-labeled protein via the iEDDA reaction. conju-probe.combroadpharm.com This "click chemistry" reaction is highly efficient and can be performed in complex biological environments without interfering with native biochemical processes. conju-probe.com
The biotin component of this compound is essential for the subsequent identification of the labeled protein. frontiersin.org Biotin has a high affinity for streptavidin, which can be immobilized on a solid support. researchgate.net This strong interaction allows for the selective enrichment of the biotinylated proteins from a complex mixture, such as a cell lysate. nih.govresearchgate.net Once enriched, the proteins can be identified using mass spectrometry-based proteomic techniques. nih.gov
The application of tetrazine-based probes, including those functionalized with biotin and PEG, extends beyond ABPP of enzymes. These probes have been used to label and identify a wide range of biomolecules, including glycans, nucleic acids, and lipids. frontiersin.orgnih.gov For instance, metabolic labeling strategies can be used to introduce a dienophile-containing sugar into cellular glycans, which can then be tagged with a tetrazine-biotin probe for identification and analysis. acs.org
| Component | Function in Molecular Target Identification | Reference |
|---|---|---|
| Tetrazine | Bioorthogonal reactive group for specific labeling of dienophile-modified targets. | conju-probe.combroadpharm.com |
| PEG3 Linker | Increases solubility and reduces steric hindrance. | conju-probe.comlumiprobe.com |
| Biotin | High-affinity tag for enrichment and purification of labeled proteins via streptavidin. | frontiersin.orgresearchgate.net |
Application in Biosensing Platforms and Diagnostic Tool Innovation
The unique properties of the tetrazine ligation, particularly its rapid kinetics and bioorthogonality, have led to its widespread application in the development of innovative biosensing platforms and diagnostic tools. ku.dknih.gov this compound, in conjunction with its dienophile reaction partner, plays a significant role in these advancements, especially in the area of pretargeted imaging for diagnostics. mdpi.com
Pretargeted imaging is a two-step strategy designed to improve the contrast and reduce the background signal in molecular imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). ku.dknih.gov In the first step, a targeting agent, such as an antibody modified with a dienophile (e.g., TCO), is administered and allowed to accumulate at the target site, for example, a tumor. frontiersin.orgmdpi.com After the unbound antibody has cleared from circulation, a second component, a radiolabeled tetrazine, is administered. nih.govmdpi.com This radiolabeled tetrazine rapidly reacts with the TCO-modified antibody at the target site, leading to a high concentration of the imaging agent at the desired location. mdpi.com This approach significantly enhances the target-to-background ratio, allowing for clearer images and the use of short-lived radionuclides. ku.dknih.gov
The biotin moiety in this compound can be utilized in the development of modular biosensing platforms. For example, a dienophile-modified capture agent can be immobilized on a streptavidin-coated surface via a biotinylated linker. The subsequent binding of a tetrazine-linked analyte can then be detected. This modularity allows for the creation of versatile and adaptable biosensors.
Furthermore, the fluorogenic nature of some tetrazine probes has been harnessed for the development of "turn-on" diagnostic assays. nih.gov In such assays, a tetrazine-quenched fluorescent probe is used to detect a specific dienophile-labeled target. The fluorescence signal is only activated upon the specific reaction between the tetrazine and the dienophile, providing a highly sensitive and specific detection method with a low background signal. mdpi.com
The combination of tetrazine bioorthogonal chemistry with various detection modalities, including radionuclide imaging and fluorescence, has the potential to revolutionize diagnostics by enabling more sensitive and specific detection of disease biomarkers. mdpi.com The development of theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule, is another promising area where tetrazine ligation is being explored. ku.dknih.gov
| Application Area | Role of Tetrazine Chemistry | Key Advantages | Reference |
|---|---|---|---|
| Pretargeted Nuclear Imaging (PET/SPECT) | Rapid and specific in vivo reaction between a radiolabeled tetrazine and a dienophile-tagged targeting molecule. | - Increased target-to-background ratios.
| ku.dknih.govmdpi.com |
| Fluorogenic Biosensing | "Turn-on" fluorescence upon reaction of a quenched tetrazine probe with a target. | - High signal-to-noise ratio.
| mdpi.comnih.gov |
| Modular Biosensor Platforms | Specific and stable linkage of biological components. | - Versatility and adaptability.
| conju-probe.com |
| Theranostics | Combining diagnostic imaging and therapeutic delivery in a single platform. | - Personalized medicine approaches.
| ku.dknih.gov |
Comparative Analysis with Other Bioorthogonal Chemistries
Comparison of IEDDA Ligation with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The IEDDA ligation, utilized by Tetrazine-PEG3-Biotin, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most widely used catalyst-free bioorthogonal reactions. windows.net While both are designed to proceed efficiently within physiological conditions without interfering with native biochemical processes, they are founded on distinct chemical principles. researchgate.netresearchgate.net
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, the 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile, typically a strained alkene or alkyne such as a trans-cyclooctene (B1233481) (TCO). nih.govmdpi.com This interaction is governed by Frontier Molecular Orbital (FMO) theory, where the reaction's rapidity is due to the small energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.gov The reaction is irreversible and releases nitrogen gas as its only byproduct. mdpi.com
In contrast, SPAAC is a [3+2] cycloaddition between a cyclic alkyne, such as dibenzocyclooctyne (DBCO), and an organic azide. rsc.org Developed as a copper-free alternative to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC relies on the ring strain of the cyclooctyne (B158145) to lower the activation energy and proceed without a catalyst. rsc.orgacs.org While SPAAC avoids the cellular toxicity associated with copper catalysts, its kinetics are generally slower than IEDDA. nih.govacs.org
Both reactions have proven invaluable in chemical biology, but the choice between them often depends on the specific demands of the experiment, such as the required reaction speed and the stability of the incorporated reactive handles. nih.gov
Advantages and Limitations of this compound vs. Other Biotinylation Reagents
This compound, which relies on IEDDA chemistry, offers distinct advantages and has certain limitations when compared to traditional biotinylation reagents, such as those based on N-hydroxysuccinimide (NHS) esters.
Advantages:
Bioorthogonality and Specificity: Unlike NHS-biotin, which reacts with primary amines (lysine residues, N-termini) that are abundant on protein surfaces, this compound reacts only with its specific dienophile partner (e.g., TCO). nih.govbpsbioscience.comnanocs.net This allows for precise, site-specific biotinylation of a target that has been pre-functionalized with the dienophile, avoiding the often heterogeneous labeling produced by NHS esters.
Unprecedented Kinetics: The extremely fast reaction rate of the tetrazine ligation is a major advantage, enabling efficient biotinylation even at very low concentrations of the target molecule. conju-probe.com This is particularly beneficial for labeling low-abundance proteins or for in vivo applications where reactant concentrations are limited. nih.gov
PEG Spacer: The integrated PEG3 linker increases the reagent's aqueous solubility and extends the distance between the biotin (B1667282) moiety and the target molecule. lumiprobe.combroadpharm.com This spatial separation minimizes potential steric hindrance and ensures efficient recognition and binding by streptavidin or avidin (B1170675). lumiprobe.com
Biocompatibility: The reaction proceeds under mild, physiological conditions and does not require cytotoxic copper catalysts. conju-probe.com
Limitations:
Pre-functionalization Requirement: The primary limitation is the necessity to first introduce the dienophile reaction partner (e.g., TCO) onto the target biomolecule. This requires an additional step, often involving genetic encoding of unnatural amino acids or enzymatic modification.
Stability of Tetrazine: While generally stable, some tetrazine derivatives can be sensitive to certain conditions. For instance, electron-withdrawing substituents can sometimes destabilize the tetrazine ring in aqueous environments, and some tetrazines have shown instability in the presence of reducing agents like TCEP. windows.netacs.org A balance must be struck between reactivity and stability when choosing a specific tetrazine structure. windows.net
| Feature | This compound | NHS-PEG-Biotin |
|---|---|---|
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Acylation |
| Target Functional Group | Strained Alkene/Alkyne (e.g., TCO) | Primary Amines (e.g., Lysine) |
| Specificity | Site-specific (requires pre-functionalization) | Targets multiple available amines |
| Kinetics | Extremely fast (k₂ > 10³ M⁻¹s⁻¹) | Moderate |
| Biocompatibility | Excellent, catalyst-free | Good, but can be prone to hydrolysis |
| Key Advantage | Unmatched speed and bioorthogonality | Simplicity (no pre-functionalization needed) |
| Key Limitation | Requires target to be pre-labeled with a dienophile | Heterogeneous labeling, lower specificity |
Q & A
Basic Question: What is the mechanistic basis of the inverse-electron-demand Diels-Alder (IEDDA) reaction involving Tetrazine-PEG3-Biotin?
Answer:
The IEDDA reaction between this compound and strained alkenes (e.g., trans-cyclooctene) proceeds via a bioorthogonal cycloaddition mechanism. The tetrazine moiety acts as a diene, reacting rapidly with the dienophile (e.g., trans-cyclooctene) without requiring catalysts. The PEG3 spacer enhances solubility and minimizes steric hindrance, while biotin enables downstream affinity-based capture or detection. Reaction kinetics (k₂ ~2000 M⁻¹s⁻¹) are critical for applications requiring fast labeling, such as live-cell imaging .
Basic Question: How do I select appropriate conjugation partners for this compound in bioorthogonal labeling?
Answer:
Prioritize dienophiles with optimal strain and reactivity, such as trans-cyclooctene (TCO) or norbornene derivatives. Compare kinetic parameters (e.g., k₂ values) to balance reaction speed and specificity. For example, TCO derivatives react faster than cyclooctynes, making them suitable for low-concentration targets. Validate compatibility with experimental conditions (e.g., pH, temperature) using fluorogenic assays or mass spectrometry .
Advanced Question: How can I optimize reaction conditions for this compound in complex biological matrices?
Answer:
- Kinetic Tuning: Adjust molar ratios of tetrazine and dienophile to ensure stoichiometric excess of the limiting reagent.
- Solubility: Use PEG3 to mitigate aggregation in aqueous environments.
- Interference Mitigation: Pre-treat samples with reducing agents to minimize thiol-mediated side reactions.
- Validation: Quantify labeling efficiency via HPLC or fluorescence quenching assays .
Advanced Question: What strategies enable fluorogenic detection using this compound conjugates?
Answer:
Design probes where tetrazine quenches a fluorophore until IEDDA ligation occurs. For example, pair this compound with TCO-conjugated fluorophores (e.g., TAMRA or Cy5). Post-reaction, fluorescence increases due to dequenching. Optimize signal-to-noise ratios by selecting fluorophores with minimal background in biological media (e.g., near-infrared dyes for in vivo imaging) .
Advanced Question: How is this compound applied in pretargeted in vivo imaging?
Answer:
Pretargeting: Administer a TCO-modified targeting agent (e.g., antibody) to accumulate at the site of interest.
Clearance: Allow unbound agents to clear from circulation.
Probe Injection: Introduce this compound conjugated to a radiolabel (e.g., ¹⁸F) or fluorophore.
Detection: Use PET or fluorescence imaging to visualize ligation events. Ensure rapid reaction kinetics (k₂ >10³ M⁻¹s⁻¹) to minimize off-target binding .
Advanced Question: What challenges arise in synthesizing radiolabeled this compound conjugates, and how are they addressed?
Answer:
- Radiolysis: Use stabilizers like ascorbic acid to prevent oxidative degradation of biotin during ¹⁸F-labeling.
- Purification: Employ size-exclusion chromatography to separate labeled products from unreacted precursors.
- Validation: Confirm radiochemical purity (>95%) via radio-HPLC and assess stability in serum .
Basic Question: What is the functional role of the PEG3 spacer in this compound?
Answer:
The PEG3 spacer improves aqueous solubility, reduces non-specific binding, and provides a flexible linker to minimize steric hindrance between tetrazine and biotin. This enhances accessibility for both IEDDA reactions and streptavidin binding. Compare with PEG4 or PEG2 analogs to optimize spacing for specific targets .
Advanced Question: How can this compound be integrated into oligonucleotide-templated assays for nucleic acid detection?
Answer:
Design complementary DNA/RNA templates hybridizing to probes functionalized with this compound and a quenched fluorophore-methylcyclopropene conjugate. Ligation via IEDDA unquenches fluorescence only in the presence of the target sequence. Optimize template length (≥15 nucleotides) and linker rigidity to enhance specificity and reaction speed .
Advanced Question: How do I resolve contradictory data in labeling efficiency between in vitro and in vivo studies?
Answer:
- In vitro: Confirm reagent purity via LC-MS and validate reaction kinetics under controlled conditions.
- In vivo: Account for pharmacokinetic factors (e.g., clearance rates, off-target binding) using blocking agents (e.g., free biotin).
- Cross-Validation: Compare results with alternative detection methods (e.g., Western blot vs. fluorescence microscopy) .
Advanced Question: What are the trade-offs between PEG3 and PEG4 spacers in Tetrazine-Biotin conjugates?
Answer:
- PEG3: Shorter spacer reduces flexibility but minimizes non-specific interactions in crowded environments.
- PEG4: Longer spacer enhances solubility and accessibility for large targets (e.g., antibodies).
- Experimental Design: Perform side-by-side comparisons using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
